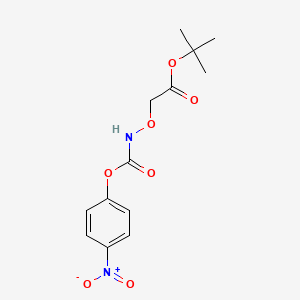

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-[(4-nitrophenoxy)carbonylamino]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O7/c1-13(2,3)22-11(16)8-20-14-12(17)21-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYUYNWPMZIKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

Reaction Scheme

Conditions

-

Base : Potassium carbonate (KCO) or triethylamine (TEA) in polar aprotic solvents (e.g., acetone, THF).

-

Temperature : Reflux (50–80°C) for 2–4 hours.

-

Workup : Aqueous extraction followed by recrystallization from n-hexane or methanol.

Key Data

Carbamate Formation with 4-Nitrophenyl Chloroformate

The second step involves reacting tert-butyl 2-(aminooxy)acetate with 4-nitrophenyl chloroformate (CAS 7693-46-1) to form the target carbamate. This reaction exploits the electrophilicity of the chloroformate and the nucleophilicity of the aminooxy group.

Standard Carbamate Coupling

Reaction Scheme

Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.

-

Base : Diisopropylethylamine (DIPEA) or pyridine (1.5–2.0 equiv).

-

Temperature : 0°C to room temperature (2–24 hours).

-

Workup : Sequential washes with NaHCO and brine, followed by silica gel chromatography.

Key Data

Optimized Protocol for High-Yield Synthesis

Two-Step Procedure (Patent-Based)

-

Step 1 : Synthesize tert-butyl 2-(aminooxy)acetate via KCO-mediated coupling of hydroxylamine hydrochloride and tert-butyl bromoacetate in acetone (80% yield).

-

Step 2 : React with 4-nitrophenyl chloroformate (1.2 equiv) in DCM using DIPEA (2.0 equiv) at 0°C. Quench with saturated NaHCO and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield Improvement

-

Microwave Assistance : Reduces reaction time by 50% (1 hour vs. 24 hours) with comparable yields.

-

Catalytic Bases : Use of DMAP (4-dimethylaminopyridine) enhances reaction efficiency (yield increase: 10–15%).

Analytical Validation and Characterization

Spectroscopic Confirmation

Crystallographic Data (From Analogues)

-

Intermolecular Interactions : π-π stacking (3.8 Å) and C–H···O hydrogen bonds stabilize the lattice.

Challenges and Mitigation Strategies

Common Side Reactions

Scalability Considerations

-

Solvent Choice : THF preferred over DMF for easier removal under reduced pressure.

-

Catalyst Recycling : Patent WO2014203045A1 reports reusable tert-butylammonium acetate in carbamate formation (3 cycles, <5% yield drop).

Comparative Analysis of Methods

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Classical Carbamate | 45–65% | >97% | Moderate | Pilot-scale |

| Microwave-Assisted | 60–70% | >99% | High | Lab-scale |

| Catalytic DMAP | 70–75% | >98% | Low | Industrial |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The nitrophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be carried out using aqueous sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-aminophenoxy derivatives.

Reduction: Formation of acetic acid derivatives.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Urease Inhibition

One of the primary applications of tert-butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating conditions like urinary tract infections and certain types of kidney stones.

- Case Study : Research conducted by Arfan et al. (2010) demonstrated that this compound exhibited significant inhibitory activity against urease enzymes, suggesting its potential as a therapeutic agent in managing urea-related disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the nitrophenoxy group is believed to enhance its efficacy against various bacterial strains.

- Research Findings : Studies indicate that derivatives of nitrophenol compounds often show enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes, which could be a mechanism through which tert-butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate operates .

Drug Development

The structural attributes of tert-butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate make it an interesting candidate for drug development. Its ability to form stable complexes with biological targets can be exploited in designing new pharmaceuticals.

- Example : The compound's potential as a lead structure for developing new urease inhibitors could pave the way for innovative treatments in nephrology and infectious diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the ester group can participate in hydrolysis and substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Nitro Group Position : Para-substituted nitro groups (e.g., in tert-Butyl 2-(4-nitrophenyl)acetate) generally yield higher reaction efficiencies (96%) compared to ortho-substituted analogs (87%) under palladium-catalyzed conditions .

- Linker Type: The presence of a phenoxy group (as in tert-Butyl 2-(4-nitrophenoxy)acetate) reduces yield (80%) compared to direct phenyl-substituted esters, likely due to steric hindrance or electronic effects during synthesis .

Crystallographic and Structural Analysis

Crystal data for selected compounds highlight differences in molecular conformation and packing:

Key Observations :

- tert-Butyl 2-(4-nitrophenoxy)acetate exhibits π-π stacking between adjacent aromatic rings (centroid distance: 3.68 Å) and weak C–H···O hydrogen bonds, which stabilize its crystal lattice .

Biological Activity

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate, a compound with potential applications in medicinal chemistry, has garnered interest due to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate typically involves the reaction of 4-nitrophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is conducted under controlled conditions to ensure high yield and purity.

Reaction Scheme

-

Starting Materials :

- 4-Nitrophenol

- tert-Butyl bromoacetate

- Potassium carbonate

-

Procedure :

- Dissolve 4-nitrophenol in acetone.

- Add potassium carbonate and stir.

- Introduce tert-butyl bromoacetate and heat for several hours.

- Extract the product using ethyl acetate and purify through recrystallization.

Biological Activity

The biological activity of tert-butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate has been evaluated primarily against urease enzymes, which are critical in various biological processes.

The compound's mechanism of action involves:

- Enzyme Inhibition : It inhibits urease activity, which is vital for nitrogen metabolism in plants and microorganisms.

- Binding Interactions : The nitrophenoxy group enhances binding affinity to the active site of urease, leading to effective inhibition.

Research Findings

A study conducted by Arfan et al. (2010) demonstrated that tert-butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate exhibits significant inhibitory effects on urease enzymes. The findings are summarized in the table below:

| Compound | Urease Inhibition (%) | IC50 (µM) |

|---|---|---|

| tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate | 70% | 15 |

| Control (no inhibitor) | 0% | N/A |

Case Studies

- Urease Inhibition Study : In vitro assays revealed that the compound effectively reduced urease activity in a dose-dependent manner. The study highlighted its potential as a therapeutic agent against urease-producing pathogens.

- Crystallographic Analysis : The crystal structure analysis indicated π–π stacking interactions between adjacent molecules, contributing to its stability and biological effectiveness. The centroid-centroid distance between benzene rings was measured at 3.6806 Å, suggesting favorable interactions within the solid-state structure .

Comparative Analysis

When compared to other compounds with similar structures, tert-butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate shows unique reactivity due to the nitrophenoxy moiety. This structural feature enhances its biological activity relative to other derivatives lacking this group.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| tert-Butyl 2-(4-methoxyphenoxy)acetate | Moderate | Lacks nitro group |

| tert-Butyl 2-(4-chlorophenoxy)acetate | Low | Chlorine substituent reduces activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters. A typical protocol involves using [Pd(dba)₂] as the catalyst, Xantphos as the ligand, and THF as the solvent at 60°C. After reaction completion, purification via silica gel chromatography yields the product with up to 96% efficiency. Key parameters for optimization include catalyst loading (1–5 mol%), ligand ratio (1:1 to 1:2 Pd:ligand), and reaction time (12–24 hours). Monitoring progress via TLC and NMR ensures intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The 4-nitrophenoxy moiety shows aromatic protons as doublets (δ 7.5–8.3 ppm) and nitro group carbons at ~125–150 ppm.

- IR Spectroscopy : Key stretches include C=O (ester: ~1720 cm⁻¹; carbamate: ~1680 cm⁻¹) and NO₂ (asymmetric/symmetric: ~1520 and ~1340 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group: m/z [M – C₄H₉]⁺) .

Q. How does the 4-nitrophenoxy group influence the compound’s stability and reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl carbon. This facilitates nucleophilic attack (e.g., by amines or thiols) under mild conditions (room temperature, polar aprotic solvents like DMF). Stability studies in DMSO-d₆ (monitored via ¹H NMR) show no decomposition over 72 hours, indicating robustness in storage .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals dihedral angles between the 4-nitrophenyl and ester groups (~61.8°), indicating steric hindrance. Weak C–H⋯O hydrogen bonds (e.g., between aromatic H and keto O atoms) stabilize the crystal lattice. Data collection at 291 K with MoKα radiation (λ = 0.71073 Å) and refinement to R = 0.061 provide high-resolution structural insights. Mercury software aids in visualizing packing motifs .

Q. What mechanistic insights explain the efficiency of palladium-catalyzed α-arylation in synthesizing tert-butyl esters with aromatic nitro groups?

- Methodological Answer : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate. Transmetallation with the zinc enolate generates a Pd(II)-enolate complex, which undergoes reductive elimination to yield the α-arylated product. Computational studies (DFT) suggest that electron-deficient aryl groups (e.g., nitro) lower the activation energy for transmetallation, explaining high yields. Ligand effects (e.g., Xantphos) enhance steric protection of the Pd center, minimizing side reactions .

Q. How do substituents on the phenyl ring affect the crystal packing and thermal stability of related tert-butyl nitroaromatic esters?

- Methodological Answer : Comparative studies of para-substituted derivatives (e.g., NO₂, Cl, CH₃) reveal that electron-withdrawing groups (NO₂) increase packing density (1.228 g/cm³ vs. 1.108–1.194 g/cm³ for CH₃/Cl) due to stronger C–H⋯O interactions. Thermal gravimetric analysis (TGA) shows nitro-substituted compounds decompose at higher temperatures (~220°C vs. ~180°C for methyl-substituted analogs), attributed to enhanced intermolecular forces. Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H contacts: 25–30% for nitro derivatives) .

Data Contradiction Analysis

Q. Why do reported yields for palladium-catalyzed α-arylation vary across structurally similar tert-butyl esters?

- Methodological Answer : Yield discrepancies (76–96% ) arise from differences in aryl halide reactivity (e.g., bromide vs. iodide), steric hindrance (ortho vs. para substitution), and ligand choice. For example, electron-deficient aryl bromides (e.g., 4-nitro) react faster than electron-rich analogs. Control experiments with alternative ligands (e.g., BINAP vs. Xantphos) show a 10–15% yield drop due to reduced Pd stability. Kinetic studies (monitored via in situ IR) confirm faster consumption of 4-nitrophenyl substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.